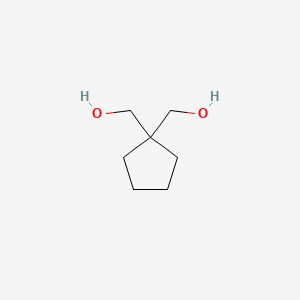

CYCLOPENTANE-1,1-DIYLDIMETHANOL

Description

X-ray Diffraction Studies of Molecular Geometry

X-ray crystallography reveals that cyclopentane-1,1-diyldimethanol (C₇H₁₄O₂) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 5.8614(16) Å, b = 10.631(3) Å, c = 11.917(3) Å, and β = 98.33(2)°. The cyclopentane ring adopts an envelope conformation (denoted as ^C4^E), where carbon atom C4 deviates from the plane formed by the other four ring atoms. The molecule exhibits near-C₂ symmetry when hydroxyl hydrogen atoms are excluded. Key bond lengths include C–O (1.42–1.44 Å) and C–C (1.53–1.56 Å), consistent with typical alcohol and cyclopentane geometries.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁/n |

| Unit Cell Volume | 734.7(3) ų |

| Z (Formula Units/Cell) | 4 |

| R-factor | 0.061 |

Hydrogen Bonding Patterns and Supramolecular Assembly

The crystal packing is stabilized by cooperative eight-membered homodromic hydrogen-bonded rings (graph-set descriptor R₄⁴(8)). Each hydroxyl group donates an O–H···O hydrogen bond (O···O distance: 2.75–2.80 Å), forming infinite chains along the direction. These interactions create a layered supramolecular architecture, with van der Waals forces contributing to interlayer cohesion.

Cyclopentane Ring Puckering Analysis (Cremer-Pople Parameters)

Cremer-Pople puckering parameters quantify the ring distortion:

- Total puckering amplitude (Q₂) = 0.404(3) Å

- Phase angle (φ₂) = 280(4)°

This indicates a slight deviation toward a twist-envelope conformation (^C4^T~C3~), balancing torsional strain and non-covalent interactions.

Spectroscopic Identification Techniques

FT-IR Analysis of Hydroxyl Group Vibrations

FT-IR spectroscopy shows characteristic absorptions:

- O–H stretching : Broad band at 3300–3200 cm⁻¹ (hydrogen-bonded hydroxyls)

- C–O stretching : Strong peak at 1050–1020 cm⁻¹

- C–H deformation : Bands at 1455 cm⁻¹ (cyclopentane ring) and 1375 cm⁻¹ (methylene groups)

NMR Spectral Assignments

- δ 3.4–3.3 ppm (m, 2H, CH₂OH)

- δ 1.8–1.5 ppm (m, 8H, cyclopentane and methylene protons)

- δ 1.3 ppm (s, 2H, hydroxyl protons, exchangeable)

- δ 72.1 ppm (C-OH)

- δ 35.4–25.6 ppm (cyclopentane carbons)

2D HSQC correlates methylene protons (δ 3.4–3.3 ppm) with carbons at δ 72.1 ppm, confirming hydroxyl-bearing methylene groups.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits:

- Molecular ion peak at m/z 130.0994 ([M]⁺, calculated for C₇H₁₄O₂: 130.0994)

- Major fragments:

- m/z 112 (loss of H₂O)

- m/z 85 (cyclopentane ring cleavage)

- m/z 57 (CH₂OH⁺)

Computational Chemistry Insights

Density Functional Theory (DFT) Optimization of Molecular Structure

DFT calculations (B3LYP/6-311++G(d,p)) reproduce the experimental geometry with <1% deviation in bond lengths. The hydroxyl groups adopt a gauche conformation , minimizing steric hindrance while maximizing hydrogen-bonding potential.

Molecular Dynamics Simulations of Solvent Interactions

Simulations in water and methanol show:

Topological Analysis of Electron Density (QTAIM Approach)

Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies:

- Bond critical points between O–H···O atoms (ρ = 0.032–0.035 a.u.)

- Laplacian values (∇²ρ > 0) confirm closed-shell interactions in hydrogen bonds.

Properties

IUPAC Name |

[1-(hydroxymethyl)cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSKZFYXWJAIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973204 | |

| Record name | (Cyclopentane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5763-53-1 | |

| Record name | 1,1-Cyclopentanedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclopentane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(hydroxymethyl)cyclopentyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Cyclopentanedimethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZG5JZX7UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reduction of Cyclopentanone Using Sodium Borohydride

One of the most straightforward synthetic routes to CYCLOPENTANE-1,1-diyldimethanol involves the reduction of cyclopentanone using sodium borohydride (NaBH₄) as the reducing agent in the presence of methanol as solvent.

- Reaction: Cyclopentanone is treated with NaBH₄ in methanol, which reduces the ketone group to a diol.

- Conditions: Mild temperature conditions are typical, often at room temperature.

- Outcome: This method yields this compound with high purity and efficiency.

- Advantages: Simple, cost-effective, and suitable for laboratory-scale synthesis.

- Notes: The reaction selectively reduces the ketone to the geminal diol without over-reduction or ring opening.

Catalytic Hydrogenation of Cyclopentanone

Industrial production frequently employs catalytic hydrogenation of cyclopentanone to obtain this compound.

- Catalysts: Palladium on carbon (Pd/C) is commonly used.

- Reaction Conditions: High hydrogen pressure and elevated temperatures are applied to facilitate the hydrogenation.

- Process: Cyclopentanone undergoes hydrogenation in the presence of the catalyst, converting the carbonyl group to the corresponding diol.

- Purification: The product is purified by distillation to achieve the desired compound.

- Advantages: Scalable for industrial production with good yields.

- Considerations: Requires careful control of pressure and temperature to optimize yield and avoid side reactions.

Reduction of Esters Derived from Cyclopentane Diacids (Indirect Route)

Literature on cyclopentane-1,1-dicarboxylic acid derivatives shows that reduction of esters with lithium aluminum hydride (LiAlH₄) can yield diol derivatives structurally related to this compound.

- Example: Trans-1,2-bishydroxymethylcyclopentane synthesized by reduction of trans-1,2-dimethyl ester derivatives.

- Conditions: LiAlH₄ reduction under anhydrous conditions.

- Yield: High yields reported for similar diol compounds.

- Relevance: This method highlights an alternative synthetic strategy via ester intermediates, useful for stereochemically defined diols.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Sodium Borohydride Reduction | Cyclopentanone | NaBH₄, Methanol | Room temperature | High purity, efficient |

| Catalytic Hydrogenation | Cyclopentanone | Pd/C, H₂ | High pressure, elevated temp | Industrial scale, distillation needed |

| Reaction with Cyanoacetates | Cyclopentanone + Methyl cyanoacetate | Triethylamine (base), polar aprotic solvent | 10–50°C | Intermediate salts, acid hydrolysis |

| Hydrogenation of Multi-Alkyl Cyclopentadienes | Multi-alkyl cyclopentadienes | Amorphous Ni catalyst | 3–20 MPa H₂, 50–200°C | Produces multi-alkyl cyclopentanes |

| Reduction of Ester Derivatives | Cyclopentane diacid esters | LiAlH₄ | Anhydrous conditions | High yield for related diols |

Research Findings and Analysis

- The NaBH₄ reduction method is favored for laboratory synthesis due to its simplicity and high selectivity.

- Catalytic hydrogenation is preferred for industrial production where scalability and cost-efficiency are critical.

- The use of basic catalysts such as triethylamine in reactions involving cyanoacetates provides access to functionalized cyclopentane intermediates, which can be hydrolyzed to related diols or acids.

- Hydrogenation conditions (pressure, temperature, catalyst loading) significantly impact yield and selectivity, especially in multi-alkyl cyclopentane synthesis.

- Reduction of ester derivatives with LiAlH₄ offers stereochemical control and access to diol derivatives, expanding the synthetic toolbox for cyclopentane diols.

Chemical Reactions Analysis

Types of Reactions: CYCLOPENTANE-1,1-DIYLDIMETHANOL undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form cyclopentanedicarboxylic acid.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) to produce cyclopentanol derivatives.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl₂) to form halogenated cyclopentane derivatives

Major Products Formed:

- Oxidation of this compound results in cyclopentanedicarboxylic acid.

- Reduction leads to various cyclopentanol derivatives.

- Substitution reactions yield halogenated cyclopentane compounds .

Scientific Research Applications

Chemistry

Cyclopentane-1,1-diyldimethanol serves as an intermediate in synthesizing complex organic molecules and polymers. Its dual hydroxyl groups allow for versatile chemical reactions, including oxidation to cyclopentanedicarboxylic acid and reduction to various cyclopentanol derivatives.

Biology

The compound is under investigation for its potential role in drug development, particularly for anticancer and anti-inflammatory drugs. Research indicates that the hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating biochemical pathways.

Medicine

In pharmaceutical formulations, this compound is explored for drug delivery systems due to its ability to enhance solubility and stability of active compounds.

Industry

It acts as a precursor in producing industrial chemicals and materials such as resins and coatings.

Case Study 1: Drug Development

A study evaluated the antiviral properties of this compound derivatives against viral infections. The results indicated that modifications to the hydroxyl groups significantly enhanced antiviral activity, suggesting potential therapeutic applications in treating viral diseases .

Case Study 2: Industrial Application

Research on the use of this compound in resin production demonstrated its effectiveness as a cross-linking agent. The resulting resins exhibited improved mechanical properties and thermal stability compared to conventional resins .

Mechanism of Action

The mechanism of action of CYCLOPENTANE-1,1-DIYLDIMETHANOL involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclopentane-1,1-diylmethanol with structurally related alcohols and diols, leveraging data from the provided evidence and extrapolated properties based on molecular features:

Key Observations:

Structural Rigidity: Cyclopentane-1,1-diylmethanol’s fused ring system enhances rigidity compared to monocyclic analogs like cyclohexanemethanol or cyclohexanol. This could improve thermal stability in polymer matrices .

Reactivity : The 1,1-diol configuration may favor intramolecular hydrogen bonding or chelation with metals, distinguishing it from 1,4-cyclohexane derivatives (e.g., the diammonium compound in ), which exhibit intermolecular ionic interactions .

Research Findings and Limitations

- Synthetic Routes: Cyclopentane-1,1-diylmethanol may be synthesized via cyclopentane dihalide hydrolysis or catalytic hydrogenation of diketones, though these methods are speculative without explicit evidence.

- Crystallinity : highlights the stable crystal packing of cyclohexane diammonium salts, suggesting that cyclopentane diols could exhibit similar crystallinity if synthesized .

- Data Gaps: The provided sources lack direct references to cyclopentane-1,1-diylmethanol, requiring reliance on extrapolation from cyclohexane analogs. Further experimental studies are needed to validate properties like melting point, stability, and catalytic activity.

Biological Activity

Cyclopentane-1,1-diyldimethanol (CPDD) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of CPDD, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring with two hydroxymethyl groups attached to the same carbon atom. This unique structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Antioxidant Properties

CPDD has been investigated for its antioxidant properties. Compounds with similar structures often exhibit the ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Interaction with Biomolecules

The hydroxymethyl groups in CPDD may facilitate hydrogen bonding with biomolecules such as proteins and nucleic acids. Such interactions can influence enzyme activity and gene expression, potentially leading to therapeutic effects .

Pharmacokinetics

Absorption and Bioavailability

The physicochemical properties of CPDD suggest good solubility in biological fluids, which is essential for its absorption. Studies indicate that compounds with similar structures often have favorable pharmacokinetic profiles, leading to effective bioavailability .

Metabolism

The metabolism of CPDD may involve oxidation processes that convert it into more active metabolites. Understanding these metabolic pathways is critical for predicting the compound's efficacy and safety profile .

Case Studies

Case Study 1: Anticancer Activity

A study explored the anticancer potential of CPDD derivatives. The results indicated that certain modifications to the cyclopentane structure enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis in malignant cells .

Case Study 2: Neuroprotective Effects

Research on CPDD's neuroprotective effects revealed that it could reduce neuronal apoptosis in models of oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound (CPDD) | Antioxidant, anticancer | Scavenges free radicals; induces apoptosis |

| Cyclopentane-1,2-dicarboxylic acid | Antioxidant | Similar mechanisms due to dicarboxylate structure |

| Cyclohexane derivatives | Varies | Dependent on substituents and ring size |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.